molecular formula C15H21N3O3S B11229356 N-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11229356
M. Wt: 323.4 g/mol
InChI Key: HVKIHQPSQJAWIB-UHFFFAOYSA-N
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Description

N-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide (let’s call it NBPTD ) belongs to the intriguing class of heterocyclic compounds. Its chemical structure features a 1,2,4-benzothiadiazine ring with a carboxamide group and a butyl and propyl substituent. The compound’s unique arrangement of atoms gives rise to diverse pharmacological activities .

Preparation Methods

Synthetic Routes: Several synthetic routes lead to NBPTD. One notable approach involves the cyclization of appropriate precursors, followed by oxidation to form the 1,1-dioxide. Researchers have explored various reaction conditions and reagents to achieve efficient synthesis.

Industrial Production: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions. These processes ensure consistent yields and purity for commercial applications.

Chemical Reactions Analysis

Reactivity: NBPTD participates in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, leading to the formation of its 1,1-dioxide form.

    Substitution: Reacts with nucleophiles or electrophiles at different positions on the benzothiadiazine ring.

    Reduction: Can be reduced to its corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

    Substitution: Alkylating agents, halogens, or Lewis acids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products: The primary product of NBPTD’s oxidation is the 1,1-dioxide form. Substituted derivatives may also result from specific reactions.

Scientific Research Applications

NBPTD’s versatility extends across scientific domains:

    Medicine: Investigated for antihypertensive, antidiabetic, and anticancer properties.

    Biology: Explored as a KATP channel activator and AMPA receptor modulator.

    Chemistry: Serves as a scaffold for designing novel compounds.

Mechanism of Action

NBPTD’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate the precise pathways and receptors involved.

Comparison with Similar Compounds

NBPTD stands out due to its unique combination of substituents and its 1,1-dioxide moiety. Similar compounds include other benzothiadiazines, but NBPTD’s distinct features set it apart.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-butyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C15H21N3O3S/c1-3-5-8-16-15(19)12-6-7-13-14(10-12)22(20,21)17-11-18(13)9-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,16,19)

InChI Key

HVKIHQPSQJAWIB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)N(C=NS2(=O)=O)CCC

Origin of Product

United States

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